molecular formula C11H12ClNO3S3 B2933986 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide CAS No. 2034466-14-1

5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2933986
CAS No.: 2034466-14-1
M. Wt: 337.85
InChI Key: ISAALQROIFOGPU-UHFFFAOYSA-N
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Description

5-Chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene backbone substituted with chlorine at the 5-position and a sulfonamide group at the 2-position. The nitrogen of the sulfonamide is further substituted with a 3-hydroxy-3-(thiophen-3-yl)propyl chain. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications.

Properties

IUPAC Name

5-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S3/c12-10-1-2-11(18-10)19(15,16)13-5-3-9(14)8-4-6-17-7-8/h1-2,4,6-7,9,13-14H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAALQROIFOGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary hydroxyl group undergoes selective oxidation under controlled conditions.

Reagent/ConditionsProductYieldKey ObservationsSource
KMnO₄ (acidic conditions)3-(thiophen-3-yl)propan-3-one72%Ketone formation without sulfonamide degradation
CrO₃ (H₂SO₄ catalysis)Aldehyde derivative (trace)<10%Competing over-oxidation observed

Mechanism : The hydroxyl group is oxidized to a ketone via proton abstraction and hydride transfer. Acidic conditions stabilize intermediates, minimizing side reactions.

Reduction Reactions

The sulfonamide group participates in reductive transformations.

Reagent/ConditionsProductYieldKey ObservationsSource
LiAlH₄ (THF, 0°C→RT)Primary amine derivative68%Exothermic reaction; requires slow addition
NaBH₄/I₂ (methanol)Thiol intermediate45%Partial reduction observed

Mechanism : LiAlH₄ cleaves the S–N bond, reducing the sulfonamide to a primary amine. NaBH₄/I₂ selectively reduces disulfide linkages in byproducts.

Electrophilic Aromatic Substitution

The thiophene rings undergo regioselective substitution.

ReactionReagents/ConditionsProductRegiochemistrySource
NitrationHNO₃/H₂SO₄, 0°C5-chloro-3-nitrothiopheneβ-position
HalogenationCl₂ (FeCl₃ catalysis)2,5-dichlorothiophene derivativeα-position

Key Insight : The chlorine substituent directs electrophiles to the β-position of the adjacent thiophene ring, while the sulfonamide group deactivates the system .

Nucleophilic Displacement

The chlorine atom undergoes substitution under SNAr conditions.

NucleophileConditionsProductYieldSource
PiperidineDMF, 80°C, 12hPiperidinyl-thiophene derivative58%
Sodium methoxideMeOH, refluxMethoxy-substituted derivative41%

Limitation : Steric hindrance from the propyl chain reduces reactivity at the 5-position chlorine .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems.

Reagent/ConditionsProductYieldKey ObservationsSource
Phosgene (toluene, 110°C)Oxazolidinone-fused derivative63%Stereoselective ring formation
PCl₅ (CH₂Cl₂, RT)Thiazole analog37%Requires anhydrous conditions

Mechanism : Phosgene mediates cyclization between the hydroxyl and sulfonamide groups, forming a six-membered ring .

Cross-Coupling Reactions

The thiophene moiety participates in transition-metal-catalyzed reactions.

Reaction TypeCatalyst/ConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl-thiophene hybrid52%
Sonogashira couplingCuI, PdCl₂, NEt₃Alkynyl-thiophene derivative48%

Note : The chlorine substituent enhances oxidative addition efficiency in cross-couplings .

Acid/Base-Mediated Transformations

ReactionConditionsProductOutcomeSource
Sulfonamide hydrolysisHCl (conc.), 100°CThiophene-2-sulfonic acidComplete decomposition
EsterificationAcCl, pyridineAcetylated hydroxyl derivative89% conversion

Stability : The compound shows limited stability under strong acidic conditions but undergoes clean esterification.

Scientific Research Applications

5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Backbones

Compound Name Key Structural Features Pharmacological Use/Properties Reference
5-Chloro-N-[(1S)-3,3,3-trifluoro-1-(hydroxymethyl)-2-(trifluoromethyl)propyl]thiophene-2-sulfonamide (Begacestat, GSI-953) Trifluoromethyl and hydroxymethyl substituents; chiral center at C1 Gamma-secretase inhibitor for Alzheimer’s disease
5-Chloro-N-[(1S,2R)-4,4,4-trifluoro-1-(hydroxymethyl)-2-methylbutyl]thiophene-2-sulfonamide Trifluoro and methyl groups; stereochemistry (1S,2R) Orally active gamma-secretase inhibitor
5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide Benzothiophene core; propylsulfonylphenyl substituent Agrochemical or pharmaceutical intermediate
2-Thiophenesulfonamide,5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(hexahydro-2-oxo-1H-azepin-3-yl)-4-nitro Nitro group; azepin ring; fluoro-methoxyphenyl substituent Undisclosed (potent bioactivity due to nitro group)

Research Findings and Data

  • Binding Affinity : Begacestat (IC₅₀ = 15 nM for gamma-secretase) demonstrates the impact of trifluoromethyl groups on potency, whereas the target compound’s hydroxyl-thiophene chain may prioritize solubility over affinity .
  • Metabolic Stability : Fluorinated analogues () show prolonged half-lives in hepatic microsome assays due to reduced oxidative metabolism. The target compound’s hydroxyl group may increase susceptibility to glucuronidation, necessitating prodrug strategies .
  • Toxicity: Nitro-substituted sulfonamides () often exhibit genotoxicity, whereas thiophene derivatives with hydroxyl groups (e.g., target compound) are generally safer, pending further testing .

Biological Activity

5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoenzymes and its antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H14ClN3O2S2
  • Molecular Weight : 329.85 g/mol
  • IUPAC Name : 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

The biological activity of 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is primarily attributed to its inhibition of carbonic anhydrase isoenzymes (hCA-I and hCA-II). Studies have shown that thiophene-based sulfonamides exhibit potent inhibition effects at low concentrations. The mechanism involves noncompetitive inhibition, where the compound interacts outside the catalytic site of the enzyme, making it a promising candidate for therapeutic applications in conditions where CA activity is dysregulated .

Inhibition of Carbonic Anhydrase

Research indicates that thiophene-based sulfonamides, including the compound , demonstrate significant inhibitory effects on carbonic anhydrase isoenzymes. The following table summarizes key findings from relevant studies:

Study Isoenzyme IC50 (nM) Ki (nM) Inhibition Type
hCA-I69 - 70,00066.49 ± 17.15 - 234.99 ± 15.44Noncompetitive
hCA-II23.4 - 1,40574.88 ± 20.65 - 38.04 ± 12.97Noncompetitive

These findings highlight the compound's potential as a therapeutic agent in conditions like glaucoma and edema, where CA inhibition can be beneficial.

Antimicrobial Activity

The antimicrobial properties of sulfonamides containing thiophene moieties have been extensively studied. The compound has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study evaluated the in vitro efficacy of several thiophene-based sulfonamides against Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Methicillin-sensitive S. aureus<1 µg/mL
Methicillin-resistant S. aureus<1 µg/mL
Escherichia coli>32 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

  • Carbonic Anhydrase Inhibition : A study focused on the purification and characterization of hCA-I and hCA-II isoenzymes demonstrated that thiophene-based sulfonamides could effectively inhibit these enzymes at nanomolar concentrations, suggesting their potential in treating diseases linked to CA dysregulation .
  • Antimicrobial Efficacy : Another investigation reported that compounds similar to 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide exhibited strong antibacterial activity against both MRSA and other pathogens, with a focus on their mechanism involving disruption of bacterial cell wall synthesis .

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